molecular formula C20H31N3O B3013783 (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide CAS No. 2411325-16-9

(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide

Número de catálogo B3013783
Número CAS: 2411325-16-9
Peso molecular: 329.488
Clave InChI: DURPSVIECFREIJ-FMIVXFBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide, also known as DPP-4 inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound has been found to have a significant impact on glucose metabolism and insulin regulation, making it a promising candidate for the treatment of type 2 diabetes.

Mecanismo De Acción

(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting the activity of this compound, this compound inhibitor increases the levels of incretin hormones, which in turn promotes insulin secretion and improves glucose metabolism.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a significant impact on glucose metabolism and insulin regulation. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels in patients with type 2 diabetes. Additionally, this compound inhibitor has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic benefits.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor is its specificity for this compound, which minimizes off-target effects. Additionally, this compound inhibitor has a relatively low toxicity profile, making it a safe candidate for therapeutic use. However, one limitation of this compound inhibitor is its short half-life, which may require frequent dosing in order to maintain therapeutic levels.

Direcciones Futuras

There are several potential future directions for research on (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor. One area of interest is the development of more potent and selective this compound inhibitors that have longer half-lives and improved pharmacokinetic profiles. Additionally, there is interest in exploring the potential therapeutic applications of this compound inhibitor for other conditions, such as obesity and cardiovascular disease. Finally, there is interest in further elucidating the mechanisms of action of this compound inhibitor, particularly with regard to its anti-inflammatory and anti-oxidant effects.

Métodos De Síntesis

The synthesis of (E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor involves a multistep process that begins with the reaction of piperidine with 1-bromopropane to form 1-phenyl-3-piperidin-1-ylpropan-1-ol. This intermediate is then reacted with N,N-dimethylformamide dimethylacetal to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by the reaction with 2-bromoacrylonitrile to form the final product.

Aplicaciones Científicas De Investigación

(E)-4-(Dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been found to improve glucose metabolism and insulin sensitivity by inhibiting the activity of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. Incretin hormones are important regulators of glucose metabolism and insulin secretion, and their degradation by this compound can lead to impaired glucose metabolism and insulin resistance.

Propiedades

IUPAC Name

(E)-4-(dimethylamino)-N-(1-phenyl-3-piperidin-1-ylpropyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-22(2)14-9-12-20(24)21-19(18-10-5-3-6-11-18)13-17-23-15-7-4-8-16-23/h3,5-6,9-12,19H,4,7-8,13-17H2,1-2H3,(H,21,24)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURPSVIECFREIJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(CCN1CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(CCN1CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.